molecular formula C21H22N4O2S2 B6553966 3-(3-methylbutyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040651-13-5

3-(3-methylbutyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6553966
CAS No.: 1040651-13-5
M. Wt: 426.6 g/mol
InChI Key: PXTOOSVYLYXMKA-UHFFFAOYSA-N
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Description

The structure features a thienopyrimidinone core substituted with a 3-methylbutyl group at position 3 and a sulfanyl-linked 3-methylphenyl-1,2,4-oxadiazole moiety at position 2. The oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the methylbutyl chain may improve lipophilicity and membrane permeability.

Properties

IUPAC Name

3-(3-methylbutyl)-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S2/c1-13(2)7-9-25-20(26)18-16(8-10-28-18)22-21(25)29-12-17-23-19(24-27-17)15-6-4-5-14(3)11-15/h4-6,8,10-11,13H,7,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTOOSVYLYXMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CCC(C)C)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Thienopyrimidinone derivatives exhibit diverse bioactivities influenced by substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Core Structure Substituents Key Properties Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one - 3-(3-methylbutyl)
- 2-(3-methylphenyl-oxadiazolylmethyl)sulfanyl
- High lipophilicity (predicted logP ~4.2)
- Enhanced metabolic stability due to oxadiazole
3-ethyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (257870-40-9) Thieno[2,3-d]pyrimidin-4-one - 3-ethyl
- 2-sulfanyl
- 5-(thiophen-2-yl)
- Moderate logP (~3.5)
- Thiophene enhances π-π stacking but reduces polarity
6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one (1326832-85-2) Thieno[2,3-d]pyrimidin-4-one - 3-(3,4-difluorobenzyl)
- 6-(2-chlorophenyl-oxadiazole)
- Electron-withdrawing groups (F, Cl) increase electrophilicity
- Higher molecular weight (MW: ~480 Da)

Key Observations

Substituent Effects on Bioactivity: The target compound’s 3-methylphenyl-oxadiazole group may improve target binding compared to the thiophene in CAS 257870-40-9, as oxadiazoles are known to mimic peptide bonds and engage in hydrogen bonding .

Physicochemical Properties :

  • The target compound ’s methylbutyl chain contributes to higher lipophilicity (logP ~4.2) than CAS 257870-40-9 (logP ~3.5), suggesting better membrane permeability but possibly lower aqueous solubility.
  • Fluorine and chlorine atoms in CAS 1326832-85-2 lower logP (~3.8) but increase metabolic resistance .

Synthetic Accessibility :

  • The sulfanyl linkage in the target compound and CAS 257870-40-9 is typically formed via nucleophilic substitution, as seen in ’s protocols for oxadiazole-thioether derivatives .
  • Oxadiazole rings (e.g., in the target compound ) require cyclization of thioamide intermediates, a step less common in thiophene-containing analogs .

Research Findings

  • Bioactivity Clustering : Compounds with oxadiazole substituents (e.g., the target compound ) cluster separately from thiophene analogs in bioactivity profiles, indicating divergent modes of action .
  • Toxicity Data: No TRI reports (–8) exist for the target compound, but structural analogs like CAS 1326832-85-2 show low environmental persistence due to hydrolyzable sulfanyl groups .

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